molecular formula C12H14O4 B13593102 Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Cat. No.: B13593102
M. Wt: 222.24 g/mol
InChI Key: UVFLTPGDDNVLFV-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a methyl ester group, a 3-oxopropanoate backbone, and a 2-ethoxyphenyl substituent. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex heterocyclic frameworks, such as spiro-fused or bridged structures . Its structural features, including the ethoxy group at the ortho position of the phenyl ring, influence its reactivity and physicochemical properties, such as lipophilicity and electronic effects.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(2-ethoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H14O4/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3

InChI Key

UVFLTPGDDNVLFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(2-ethoxyphenyl)-3-oxopropanoic acid.

    Reduction: 3-(2-ethoxyphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The β-ketoester scaffold allows for extensive structural modifications. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate and Analogs
Compound Name Substituent(s) Ester Group Key Features CAS Number Reference
This compound 2-ethoxyphenyl Methyl Ortho-ethoxy group enhances lipophilicity 1250965-95-7†
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate 3-methoxyphenyl, 3-chlorocyclohexyl Methyl Meta-methoxy group; cyclohexyl chloride Not provided
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluorophenyl Ethyl Fluorine increases metabolic stability 59156-55-7
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 4-nitrophenyl Methyl Nitro group (electron-withdrawing) 59156-55-7
Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate 5-chloropyridine-2-ylamino Ethyl Chloropyridine moiety; potential anticancer activity Not provided

†Discontinued product .

Key Observations :

  • Substituent Position: The ortho-ethoxy group in the target compound may sterically hinder reactions compared to meta- or para-substituted analogs (e.g., methyl 3-(3-methoxyphenyl)-3-oxopropanoate) .
  • Ester Group: Ethyl esters (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) may offer slower hydrolysis rates compared to methyl esters, influencing bioavailability in pharmacological contexts .

Key Observations :

  • Catalyst Efficiency : FeCl3 and AlCl3 are effective for cyclizations, yielding 47–90% depending on substituents .
  • Yield Variability : Bulky substituents (e.g., cyclohexyl groups) may reduce yields due to steric hindrance .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data
Compound Name Molecular Weight (g/mol) 1H NMR (δ, ppm) IR (cm⁻¹) Reference
This compound 236.26 Not provided Not provided
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate 282.74 7.37 (dd, J=7.72, 1.28 Hz) 1745 (C=O)
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 224.21 8.49 (br s, 1H) 1720–1740 (ester C=O)
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 223.19 Not provided 1705 (C=O)

Key Observations :

  • NMR Shifts : Aromatic protons in ortho-substituted compounds (e.g., 2-ethoxy or 2-fluoro) show distinct splitting patterns due to substituent proximity .
  • IR Stretching : Ester and ketone C=O stretches appear between 1700–1750 cm⁻¹, consistent across analogs .

Biological Activity

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14O4C_{12}H_{14}O_4. It features a methyl ester and a ketone functional group, which are crucial for its reactivity and biological interactions. The compound's unique structure allows it to participate in various chemical reactions and interact with biological targets.

The biological activity of this compound is primarily attributed to its interactions with cellular targets such as enzymes, receptors, and transport proteins. The following mechanisms have been observed:

  • Non-Covalent Interactions : The compound likely interacts with its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  • Biochemical Pathways : Similar compounds have been shown to influence metabolic and signaling pathways, potentially leading to effects such as antioxidant, anti-inflammatory, and anticancer activities.
  • Pharmacokinetics : Studies on structurally similar compounds indicate rapid metabolism and distribution in tissues, suggesting that this compound may exhibit similar pharmacokinetic properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Anticancer Potential : Investigations into its cytotoxic effects against various cancer cell lines are ongoing, with some promising results indicating potential for use in cancer therapy .

In Vitro Studies

A study evaluated the cytotoxic effects of this compound against different cancer cell lines. The results indicated:

Cell LineIC50 (µM)Remarks
HeLa (cervical)15Significant cytotoxicity
MCF-7 (breast)20Moderate cytotoxicity
A549 (lung)25Lower sensitivity observed

These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer types.

Pharmacological Evaluations

In a pharmacological evaluation involving animal models, the compound demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The results showed a reduction in edema and inflammatory markers within treated groups .

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